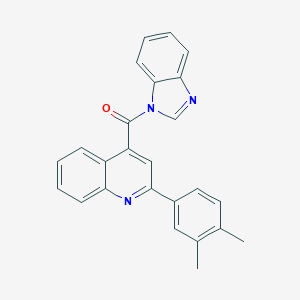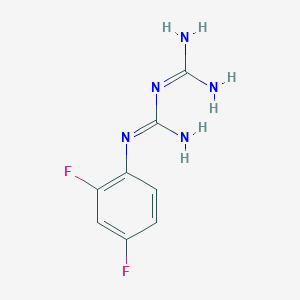
1-(3-Chloro-4-fluorophenyl)biguanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)biguanide, also known as PHMB, is a biocide that has been widely used in various fields such as healthcare, water treatment, and textiles. PHMB is a cationic polymer that has been shown to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide is not fully understood. However, it is believed that 1-(3-Chloro-4-fluorophenyl)biguanide interacts with the bacterial cell membrane, causing disruption of the membrane structure and ultimately leading to cell death. 1-(3-Chloro-4-fluorophenyl)biguanide has also been shown to have an effect on the bacterial DNA, causing inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have both biochemical and physiological effects. Biochemically, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to inhibit bacterial growth by disrupting the cell membrane and DNA. Physiologically, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have an effect on various cellular processes, including cell adhesion, proliferation, and differentiation.
実験室実験の利点と制限
1-(3-Chloro-4-fluorophenyl)biguanide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, 1-(3-Chloro-4-fluorophenyl)biguanide also has some limitations, including its potential for resistance development, variability in activity depending on the bacterial strain, and potential for cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)biguanide. One direction is the development of new synthesis methods that can improve the yield and purity of 1-(3-Chloro-4-fluorophenyl)biguanide. Another direction is the investigation of the mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide, which can provide insights into the development of new biocides. Additionally, the application of 1-(3-Chloro-4-fluorophenyl)biguanide in new fields, such as agriculture and food industry, can be explored. Finally, the development of new formulations of 1-(3-Chloro-4-fluorophenyl)biguanide that can improve its efficacy and reduce its potential for cytotoxicity can be another future direction.
In conclusion, 1-(3-Chloro-4-fluorophenyl)biguanide is a biocide that has been widely used in various fields due to its broad-spectrum antimicrobial activity and low toxicity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-Chloro-4-fluorophenyl)biguanide have been discussed in this paper. Further research on 1-(3-Chloro-4-fluorophenyl)biguanide can provide valuable insights into the development of new biocides and the improvement of existing ones.
合成法
1-(3-Chloro-4-fluorophenyl)biguanide can be synthesized using various methods, including the reaction of chlorhexidine with sodium cyanide, the reaction of cyanoguanidine with 3-chloro-4-fluoroaniline, and the reaction of 3-chloro-4-fluoroaniline with biguanide. Among these methods, the reaction of 3-chloro-4-fluoroaniline with biguanide is the most commonly used method for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)biguanide has been widely used in various scientific research applications, including wound healing, tissue engineering, and drug delivery. In wound healing, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have a positive effect on the healing process by reducing bacterial colonization and promoting tissue regeneration. In tissue engineering, 1-(3-Chloro-4-fluorophenyl)biguanide has been used as a scaffold material to promote cell adhesion and proliferation. In drug delivery, 1-(3-Chloro-4-fluorophenyl)biguanide has been used as a carrier for various drugs, including antibiotics and anticancer drugs.
特性
製品名 |
1-(3-Chloro-4-fluorophenyl)biguanide |
|---|---|
分子式 |
C8H9ClFN5 |
分子量 |
229.64 g/mol |
IUPAC名 |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
InChIキー |
WEVBBIBQCXPDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
正規SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)









